(E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide is a complex organic compound featuring a chlorophenyl group, a thiophene ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the chlorophenyl derivative and introduce the acrylamide group through a series of coupling reactions. The thiophene rings are often introduced via cyclization reactions involving sulfur-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the thiophene ring can be oxidized to form ketones or aldehydes.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield thiophene ketones, while reduction of the acrylamide can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the acrylamide group suggests it could interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The chlorophenyl and thiophene groups are common in many pharmacologically active compounds, indicating possible applications in developing new medications.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide involves its interaction with specific molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The chlorophenyl and thiophene groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-bromophenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide
- (E)-3-(2-fluorophenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide
- (E)-3-(2-methylphenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide
Uniqueness
(E)-3-(2-chlorophenyl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. The combination of the acrylamide and thiophene groups also provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S2/c20-15-5-2-1-4-13(15)7-10-18(22)21-12-14-8-9-17(25-14)19(23)16-6-3-11-24-16/h1-11,19,23H,12H2,(H,21,22)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEIFAPHSQKUCJ-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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